molecular formula C11H15NO2 B14847284 2-Ethyl-6-hydroxy-N,N-dimethylbenzamide

2-Ethyl-6-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14847284
M. Wt: 193.24 g/mol
InChI Key: AGNVIXNATLBERW-UHFFFAOYSA-N
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Description

2-Ethyl-6-hydroxy-N,N-dimethylbenzamide is an organic compound with a benzamide structure It is characterized by the presence of an ethyl group at the second position, a hydroxyl group at the sixth position, and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-ethyl-6-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as copper-based metal-organic frameworks can be employed to facilitate the coupling reaction, ensuring high conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group of the amide can be reduced to form an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-ethyl-6-oxo-N,N-dimethylbenzamide or 2-ethyl-6-carboxy-N,N-dimethylbenzamide.

    Reduction: Formation of 2-ethyl-6-hydroxy-N,N-dimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

2-Ethyl-6-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amide group can also interact with proteins and other biomolecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and reactivity.

    2-Ethylbenzamide: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    6-Hydroxy-N,N-dimethylbenzamide: Lacks the ethyl group, influencing its steric and electronic properties.

Uniqueness

2-Ethyl-6-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of these groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethyl-6-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-4-8-6-5-7-9(13)10(8)11(14)12(2)3/h5-7,13H,4H2,1-3H3

InChI Key

AGNVIXNATLBERW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)C(=O)N(C)C

Origin of Product

United States

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